molecular formula C10H18O2 B2709376 [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol CAS No. 117933-62-7

[1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol

Cat. No. B2709376
CAS RN: 117933-62-7
M. Wt: 170.252
InChI Key: RNHYFMJLDZPNBS-UHFFFAOYSA-N
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Description

[1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol, also known as HMDCM, is a compound that has gained significant attention in recent years due to its potential applications in various scientific research fields. HMDCM is a cyclic alcohol that contains a hydroxymethyl group and two methyl groups attached to a cyclohexene ring.

Mechanism of Action

The mechanism of action of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol is not well understood, but it is believed to act as a nucleophile in chemical reactions. The hydroxymethyl group on the cyclohexene ring is highly reactive and can participate in a variety of chemical reactions, including nucleophilic substitution and addition reactions.
Biochemical and Physiological Effects
There is limited research on the biochemical and physiological effects of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol. However, some studies have suggested that [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol may have antioxidant properties and could potentially be used as a therapeutic agent for the treatment of oxidative stress-related diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol in lab experiments is its high reactivity, which makes it a useful building block for the synthesis of complex molecules. However, the limited availability and high cost of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol can be a significant limitation for some research projects.

Future Directions

There are several potential future directions for research on [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol. One area of interest is the development of new synthetic methods for the production of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol and related compounds. Another area of interest is the investigation of the potential therapeutic applications of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol, particularly in the treatment of oxidative stress-related diseases. Finally, the use of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol as a chiral auxiliary in asymmetric synthesis is an area of ongoing research, and further studies are needed to fully understand its potential in this field.
Conclusion
In conclusion, [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol is a cyclic alcohol that has gained significant attention in recent years due to its potential applications in various scientific research fields. The synthesis of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol is a multi-step process, and it has been studied extensively for its potential applications in organic chemistry and asymmetric synthesis. While the mechanism of action of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol is not well understood, it is believed to act as a nucleophile in chemical reactions. Further research is needed to fully understand the potential therapeutic applications of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol and to develop new synthetic methods for its production.

Synthesis Methods

The synthesis of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol is a multi-step process that involves the reaction of 2,4-dimethylcyclohex-2-ene-1,4-diol with paraformaldehyde in the presence of a strong acid catalyst. The resulting product is then subjected to a reduction reaction using sodium borohydride to produce [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol. The yield of this reaction is typically around 60-70%.

Scientific Research Applications

[1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol has been studied extensively for its potential applications in various scientific research fields. One of the most promising applications of [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol is in the field of organic chemistry, where it can be used as a building block for the synthesis of more complex molecules. [1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol can also be used as a chiral auxiliary in asymmetric synthesis, where it can help to control the stereochemistry of the reaction.

properties

IUPAC Name

[1-(hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O2/c1-8-3-4-10(6-11,7-12)9(2)5-8/h5,9,11-12H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNHYFMJLDZPNBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C=C(CCC1(CO)CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[1-(Hydroxymethyl)-2,4-dimethylcyclohex-3-en-1-yl]methanol

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